Methyl 4-phenylpyridine-2-carboxylate
Overview
Description
Methyl 4-phenylpyridine-2-carboxylate, also known as 4-PPC, is an organometallic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of a methyl group attached to a phenyl group and a carboxyl group. 4-PPC has several unique properties that make it a valuable compound for research and industrial applications. This article will discuss the synthesis method of 4-PPC, its applications in scientific research, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions for research.
Scientific Research Applications
Palladium-Catalyzed C–H Activation/C–C Coupling : Methyl 4-phenylpyridine-2-carboxylate has been utilized in the direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium(II)-catalyzed C–H activation. This process demonstrates good functional group compatibility and has potential synthetic applications, including the synthesis of various aromatic compounds (Chu et al., 2014).
Synthesis of Heterocyclic Compounds : The compound has been used in the preparation of various heterocyclic compounds, such as 4-phenylpyridine-3, 5-dicarboxylic acid and its derivatives. These compounds have potential applications in pharmaceutical chemistry (Prostakov et al., 1967).
Antitumor Agents : Methyl 4-phenylpyridine-2-carboxylate derivatives have been investigated for their antitumor properties. For example, 2-formyl-4-aminophenylpyridine thiosemicarbazones, derived from methyl 4-phenylpyridine-2-carboxylate, have shown potent antineoplastic activity in preclinical models (Agrawal et al., 1975).
Fluorescent Labeling for Quantitative Analysis : Derivatives of Methyl 4-phenylpyridine-2-carboxylate have been used as fluorescent labeling reagents in the quantitative analysis of biological molecules like carnitine. This application demonstrates its use in analytical biochemistry (Nakaya et al., 1996).
Antimicrobial Activity : Some derivatives of Methyl 4-phenylpyridine-2-carboxylate have been synthesized and tested for their antimicrobial properties. Certain compounds in this series have shown good antimicrobial activity (Nagashree et al., 2013).
Neurotoxicity Studies : The compound has been used in neurotoxicity studies, particularly in research related to Parkinson's disease. For instance, N-Methyl-4-phenylpyridine (MPP+), a metabolite of a related compound, has been shown to selectively target and destroy dopamine neurons, thus serving as a model for studying Parkinson's disease mechanisms (Javitch et al., 1985).
Catalytic Reactions in Organic Chemistry : The compound has found application in catalytic reactions in organic synthesis. For example, cobalt-catalyzed coupling of alkyl Grignard reagent with 2-phenylpyridine derivatives through directed C-H bond activation under air has been reported (Chen et al., 2011).
Kinetic Analysis in Biochemistry : Kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase (NNMT) has been conducted. This study provides insights into the biochemical pathways and mechanisms of action of NNMT, which is relevant in neurotoxicity and pharmacology (van Haren et al., 2018).
Safety And Hazards
properties
IUPAC Name |
methyl 4-phenylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-9-11(7-8-14-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDMGUQHSRTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609074 | |
Record name | Methyl 4-phenylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenylpyridine-2-carboxylate | |
CAS RN |
18714-17-5 | |
Record name | Methyl 4-phenylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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